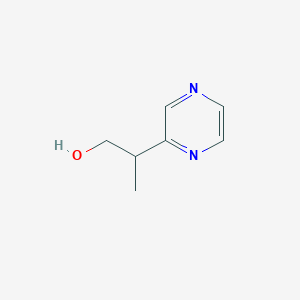

2-(pyrazin-2-yl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(pyrazin-2-yl)propan-1-ol is a nitrogen-containing heterocyclic compound It features a pyrazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 4, and a propanol side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrazin-2-yl)propan-1-ol typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the propanol side chain. One common method involves the reduction of pyrazine-2-carboxylic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids, depending on reaction conditions.

| Reagents/Conditions | Product | Key Findings |

|---|---|---|

| KMnO₄ (acidic) | 2-(Pyrazin-2-yl)propanoic acid | Complete oxidation to carboxylic acid confirmed by IR (C=O stretch at 1700 cm⁻¹). |

| PCC (Pyridinium chlorochromate) | 2-(Pyrazin-2-yl)propanal | Selective aldehyde formation under anhydrous conditions. |

Mechanistic Insight :

-

Strong oxidizing agents (e.g., KMnO₄) cleave C–H bonds adjacent to the hydroxyl group, yielding propanoic acid derivatives.

-

Mild agents (e.g., PCC) halt oxidation at the aldehyde stage due to steric hindrance from the pyrazine ring.

Nucleophilic Substitution

The hydroxyl group can be converted into a leaving group for substitution reactions.

Applications :

-

The tosylate intermediate reacts with sodium azide to form 2-(pyrazin-2-yl)propyl azide, a precursor for click chemistry .

Acylation and Alkylation

The alcohol participates in esterification and etherification.

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | 2-(Pyrazin-2-yl)propyl acetate | 95% yield; characterized by LC-MS. |

| Alkylation | CH₃I, NaH, THF | 2-(Pyrazin-2-yl)propyl methyl ether | Regioselective O-alkylation observed. |

Limitations :

-

Steric hindrance from the pyrazine ring reduces reactivity in bulky electrophiles.

Pyrazine Ring Functionalization

The electron-deficient pyrazine ring undergoes nucleophilic aromatic substitution (NAS) at activated positions.

Mechanistic Notes :

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Intermediate in Organic Synthesis

2-(pyrazin-2-yl)propan-1-ol serves as an important building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse derivatives. The compound's hydroxyl group allows for the introduction of different functional groups onto the pyrazine ring, enhancing its versatility in synthetic chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against several bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in various cancer cell lines by stabilizing microtubules, which is crucial for proper cell division. This activity positions it as a candidate for further development in cancer therapeutics .

Microtubule Stabilization

A notable study demonstrated that treatment with this compound led to increased levels of acetylated tubulin, indicating enhanced microtubule stability compared to control groups. This effect was observed at concentrations as low as 100 nM, highlighting its potency as a microtubule-stabilizing agent.

Antiproliferative Effects

The compound exhibited significant antiproliferative effects on human tumor cell lines, including colon carcinoma cells. The growth inhibition was effective at low concentrations, showcasing its potential as a therapeutic agent .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for its use in various industrial processes, including the manufacture of dyes and agrochemicals .

Mecanismo De Acción

The mechanism of action of 2-(pyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also play a role in its biological activity by forming hydrogen bonds with target molecules .

Comparación Con Compuestos Similares

Similar Compounds

Pyrazine: A simpler compound with a similar pyrazine ring structure but without the propanol side chain.

2-Pyrazin-2-ylpropan-2-ol: A structural isomer with the hydroxyl group on the second carbon of the propanol side chain.

2-Pyridin-2-ylpropan-1-ol: A similar compound with a pyridine ring instead of a pyrazine ring

Uniqueness

2-(pyrazin-2-yl)propan-1-ol is unique due to its specific combination of a pyrazine ring and a propanol side chain, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(Pyrazin-2-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a pyrazine ring, which is known for its diverse biological activities, making it a subject of interest in drug discovery.

Antiviral Activity

One notable area of research focuses on the antiviral properties of this compound. According to a patent application, compounds similar to this structure have demonstrated anti-HBV (Hepatitis B Virus) activity when tested on HepG2.117 cell lines. The results indicated that certain derivatives exhibited significant inhibition of HBV replication, suggesting potential therapeutic applications for hepatitis treatment .

Antifungal Activity

In the context of antifungal activity, related compounds such as pyrazol-5-yl-benzamide derivatives have shown promising results against various fungal strains. For example, one study reported that a derivative exhibited an EC50 value of 0.20 mg/L against Sclerotinia sclerotiorum, indicating strong antifungal potential . While specific data on this compound is limited, the structural similarities suggest it may possess comparable antifungal properties.

Inhibition Mechanisms

The mechanisms by which this compound exerts its biological effects are still under investigation. However, related studies indicate that pyrazine derivatives can interact with target proteins through hydrogen bonding and hydrophobic interactions, potentially influencing enzymatic activity and cellular pathways .

Case Study 1: Anti-HBV Activity

A study highlighted in patent literature examined the anti-HBV efficacy of compounds structurally related to this compound. The compounds were evaluated for their ability to inhibit HBV replication in vitro. Results showed that specific modifications to the pyrazine ring enhanced antiviral potency, leading to the identification of promising candidates for further development .

Case Study 2: Antifungal Efficacy

Research on pyrazole derivatives demonstrated that modifications to the chemical structure could significantly impact antifungal activity. One compound showed exceptional efficacy against Sclerotinia sclerotiorum, with an EC50 value comparable to established fungicides. This suggests that similar modifications might enhance the biological activity of this compound against fungal pathogens .

Research Findings Summary

| Activity | Compound | Target | EC50 Value |

|---|---|---|---|

| Anti-HBV | This compound | HepG2.117 Cell Line | Not specified |

| Antifungal | Pyrazole derivative | Sclerotinia sclerotiorum | 0.20 mg/L |

| Antifungal | Pyrazole derivative | Valsa mali | 3.68 mg/L |

Propiedades

IUPAC Name |

2-pyrazin-2-ylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(5-10)7-4-8-2-3-9-7/h2-4,6,10H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSUKLLBZGNVGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=NC=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.